Ethyl (2-ethylanilino)(oxo)acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl (2-ethylphenyl)aminoacetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Novel α-Ketoamide Derivatives Ethyl (2-ethylphenyl)aminoacetate has been used in the synthesis of novel α-ketoamide derivatives. A study by El‐Faham et al. (2013) demonstrated its application in the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing its potential in organic synthesis.
Chemoselective Synthesis of Tetrahydropyridines The compound has been utilized in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. Pretto et al. (2019) reported the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting its versatility in chemical reactions (Pretto et al., 2019).
Production of Pyrrole Derivatives Ethyl (2-ethylphenyl)aminoacetate is instrumental in producing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. Yavari et al. (2002) described a reaction involving this compound with dimethyl acetylenedicarboxylate, leading to these pyrrole derivatives, indicative of its use in heterocyclic chemistry (Yavari et al., 2002).
Marine Fungus Compound Isolation In the study of marine microorganisms, this compound has been identified as part of the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. Wu et al. (2010) isolated new compounds, indicating its presence in natural products and its potential in pharmacological studies (Wu et al., 2010).
Formation of Azo- and Pyridazinones Al-Mousawi and El-Apasery (2012) demonstrated the use of ethyl (2-ethylphenyl)aminoacetate in forming 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines, showing its applicability in creating complex organic compounds (Al-Mousawi & El-Apasery, 2012).
Synthesis of Antimicrobial Agents Ethyl (2-ethylphenyl)aminoacetate has been used in the synthesis of new quinazolines with potential antimicrobial properties. Desai et al. (2007) explored its reactivity in producing compounds tested against various bacterial and fungal strains (Desai et al., 2007).
Enantioselective Synthesis Applications The compound has been part of the enantioselective synthesis of important chiral building blocks. Demir et al. (2003) reported the conversion of related compounds into chiral alcohols with high enantiomeric excess, important in stereochemistry (Demir et al., 2003).
Enzymatic Resolution in Stereochemistry Fadnavis et al. (2006) utilized similar compounds in the enzymatic resolution of derivatives to obtain enantiomerically pure substances, an essential process in stereoselective synthesis (Fadnavis et al., 2006).
Impurity Profiling in Pharmaceutical Analysis Thomasberger et al. (1999) demonstrated the role of ethyl (2-ethylphenyl)aminoacetate in determining the impurity profile of drug substances, showcasing its application in pharmaceutical quality control (Thomasberger et al., 1999).
Crystal Structure Analysis The crystal structure of derivatives of this compound has been determined, aiding in understanding molecular geometry and interactions. DyaveGowda et al. (2002) conducted X-ray crystallographic studies on related compounds, crucial for the understanding of molecular architecture (DyaveGowda et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(2-ethylanilino)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-9-7-5-6-8-10(9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIPUQIUGPKDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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